

# The Expanding Therapeutic Potential of Diazepane Derivatives: A Technical Guide

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## Compound of Interest

Compound Name: 1-(2-Ethoxyethyl)-1,4-diazepane

Cat. No.: B3081037

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The diazepane scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, has long been a cornerstone in medicinal chemistry. While historically associated with the anxiolytic and anticonvulsant properties of benzodiazepines like diazepam, recent research has unveiled a much broader spectrum of biological activities for diazepane derivatives. This technical guide provides an in-depth exploration of these emerging therapeutic potentials, focusing on their anticancer, antimicrobial, neuroprotective, and anticoagulant activities. Detailed experimental methodologies for key assays are provided, alongside a quantitative summary of the most promising compounds and visual representations of relevant biological pathways and workflows.

## Anticancer Activities of Diazepane Derivatives

Several classes of diazepane derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.

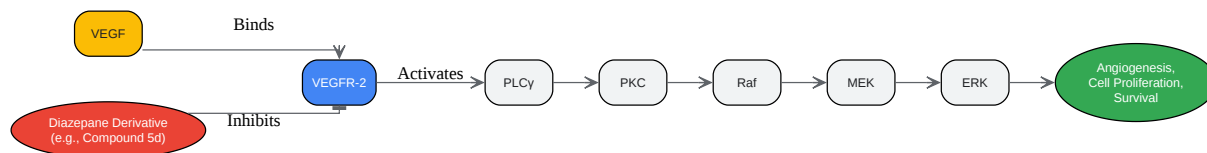
## Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

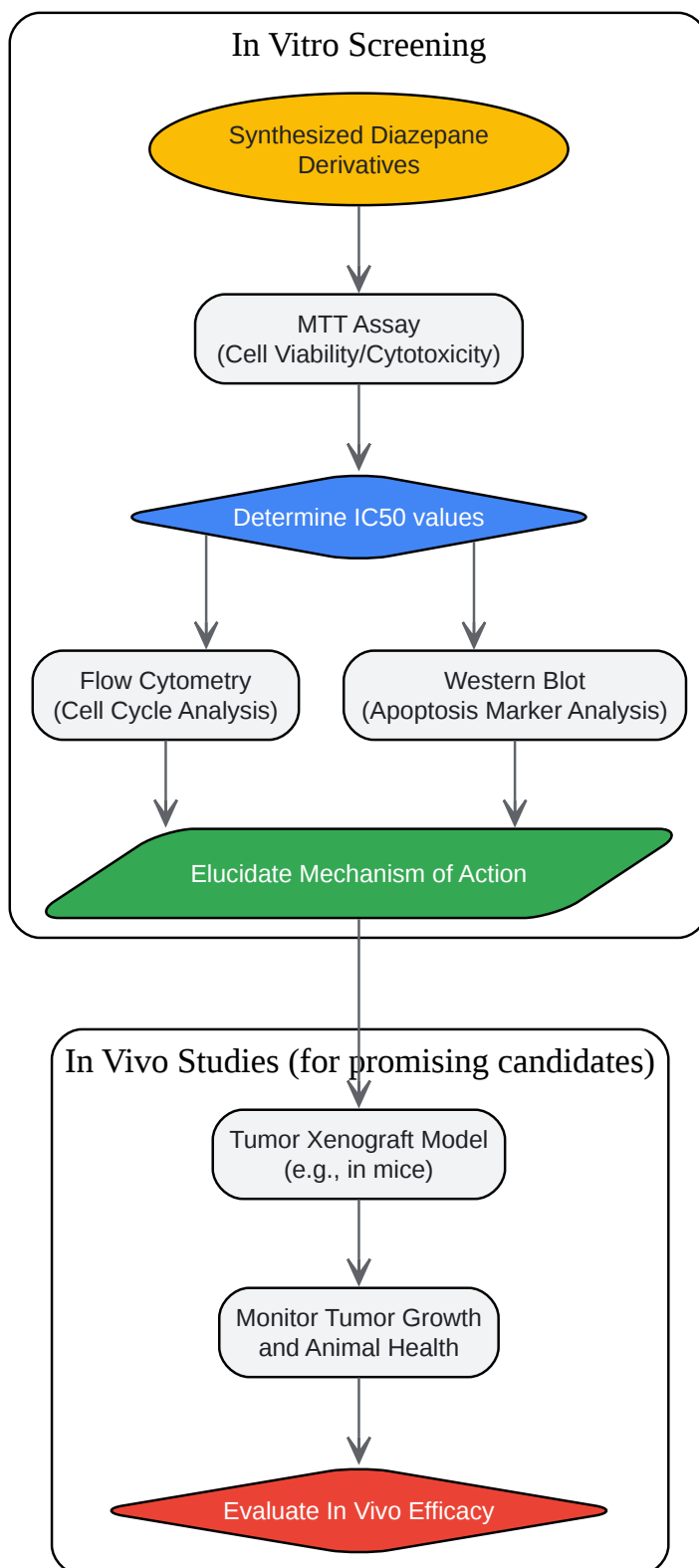
VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, a process essential for tumor growth and metastasis. Novel diazepam-bearing sulfonamide moieties have been identified as potent inhibitors of VEGFR-2.

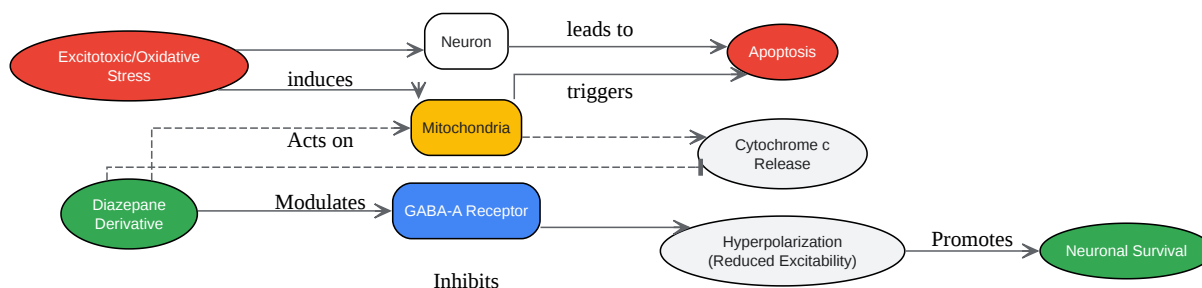
## Quantitative Data Summary:

Compound	Target Cell Line	IC50 (μM)	VEGFR-2 Inhibition IC50 (μM)	Reference
5d	HepG2	8.98 ± 0.1	0.10 ± 0.01	<a href="#">[1]</a>
HCT-116		7.77 ± 0.1		
MCF-7		6.99 ± 0.1		
5c	-	-	0.12 ± 0.01	<a href="#">[1]</a>
Sorafenib (Reference)	-	-	0.10 ± 0.02	<a href="#">[1]</a>

## Signaling Pathway:







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## References

- 1. Apoptosis western blot guide | Abcam [abcam.com]
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